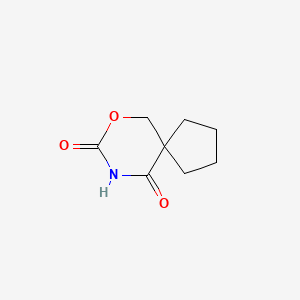

7-Oxa-9-azaspiro(4.5)decane-8,10-dione

Description

Conceptual Framework of Spirocycles in Organic Chemistry

Spiro compounds are a unique class of organic molecules characterized by a distinctive structural feature: they consist of at least two rings that are connected by a single, common atom. wikipedia.org This shared atom is known as the spiro atom. e-bookshelf.de This structural arrangement distinguishes spirocycles from other bicyclic systems, such as fused or bridged ring systems, which share two or more atoms. wikipedia.org The nomenclature for these compounds, first discussed by Adolf von Baeyer in 1900, systematically reflects their structure. wikipedia.orge-bookshelf.de The IUPAC system uses the prefix "spiro" followed by square brackets containing the number of atoms in each ring, excluding the spiro atom, starting with the smaller ring. wikipedia.org

The spiro atom, typically a quaternary carbon, imparts significant conformational rigidity to the molecule. cambridgescholars.comnih.gov This rigidity and the resulting three-dimensional geometry are central to the properties and applications of spiro compounds. cambridgescholars.com While many spirocycles are composed entirely of carbon atoms (carbocyclic), the introduction of one or more non-carbon atoms (heteroatoms) into the rings creates heterocyclic spiro compounds. wikipedia.org

Significance of Spiroheterocyclic Architectures in Molecular Design

Spiroheterocyclic architectures are of profound importance in molecular design, particularly within medicinal chemistry and materials science. cambridgescholars.comnih.gov Their inherent three-dimensionality allows for more effective interactions with biological targets like proteins compared to their flatter aromatic counterparts. nih.gov This defined spatial arrangement, combined with structural rigidity, limits the number of possible conformations, which is a significant advantage for computational docking studies used to optimize drug-target interactions. nih.gov

The inclusion of heteroatoms such as nitrogen and oxygen can introduce hydrogen bonding capabilities and modulate the electronic properties of the scaffold. Furthermore, the sp³-rich nature of many spirocyclic frameworks often leads to improved water solubility when compared to corresponding aromatic systems, a desirable trait in drug development. nih.gov Consequently, spiroheterocyclic motifs are found in numerous natural products with pronounced biological activity and are increasingly incorporated into synthetic compounds designed as potential therapeutics. nih.govnih.gov Their applications extend beyond pharmaceuticals to areas like organic optoelectronic devices. e-bookshelf.decambridgescholars.com The development of synthetic methodologies for creating these complex structures, especially those involving the asymmetric synthesis of the quaternary spiro center, remains a challenging but active area of modern organic synthesis. e-bookshelf.decambridgescholars.com

Research Trajectory of 7-Oxa-9-azaspiro(4.5)decane-8,10-dione and Related Systems

While specific research literature focusing exclusively on this compound is limited, its research trajectory can be understood by examining studies on closely related analogues. These related systems provide insight into the potential synthesis, properties, and applications of this specific scaffold.

A near analogue, 9-Methyl-7-oxa-9-azaspiro[4.5]decane-8,10-dione , has been characterized through predictive modeling, providing estimated physicochemical properties that offer a baseline for understanding the parent compound. epa.gov These predicted values are valuable for anticipating its behavior in various chemical environments.

Table 1: Predicted Physicochemical Properties of 9-Methyl-7-oxa-9-azaspiro[4.5]decane-8,10-dione

| Property | Predicted Value | Unit |

|---|---|---|

| Boiling Point | 294 | °C |

| Melting Point | 18.0 | °C |

| Flash Point | 161 | °C |

| Density | 1.24 | g/cm³ |

| Water Solubility | 4.82e-2 | mol/L |

| LogKow (Octanol-Water) | 0.763 | - |

Data sourced from the CompTox Chemicals Dashboard, based on predictive models. epa.gov

Research into the synthesis of related spiro systems offers potential routes for the production of this compound. For instance, new spirooxazolidine systems, such as 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides , have been synthesized through the reaction of a keto sulfone with N-substituted 2-aminoethanols. researchgate.net Similarly, the synthesis of other oxaspirocyclic compounds, like derivatives of 6,10-dioxaspiro[4.5]decane-7,9-dione , has been achieved via reactions involving cyclopentanone (B42830) and subsequent condensation with aldehydes. mdpi.com A patented method for preparing 8-azaspiro[4.5]decane-7,9-dione involves the direct reaction of 1,1-pentamethylene oxalic acid and urea (B33335), highlighting a potentially scalable industrial route. google.com

The functional applications of these related structures are a primary driver of research. Derivatives of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have been synthesized and evaluated for their antitumor activities against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells. nih.gov In another area of medicinal chemistry, derivatives of 1-oxa-8-azaspiro[4.5]decane were designed and synthesized as selective ligands for sigma-1 (σ₁) receptors, which are involved in various central nervous system functions. nih.gov These compounds exhibited high, nanomolar affinity for σ₁ receptors, and a radiolabeled version, [¹⁸F]8, was evaluated as a potential agent for positron emission tomography (PET) brain imaging. nih.gov These studies underscore the utility of the oxa-azaspiro[4.5]decane core as a privileged scaffold in drug discovery.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 9-Methyl-7-oxa-9-azaspiro[4.5]decane-8,10-dione |

| 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides |

| 6,10-dioxaspiro[4.5]decane-7,9-dione |

| 8-azaspiro[4.5]decane-7,9-dione |

| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione |

| 1-oxa-8-azaspiro[4.5]decane |

| 1,1-pentamethylene oxalic acid |

Structure

3D Structure

Properties

CAS No. |

90087-41-5 |

|---|---|

Molecular Formula |

C8H11NO3 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

7-oxa-9-azaspiro[4.5]decane-8,10-dione |

InChI |

InChI=1S/C8H11NO3/c10-6-8(3-1-2-4-8)5-12-7(11)9-6/h1-5H2,(H,9,10,11) |

InChI Key |

PHPJKYHMPCUZFL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(C1)COC(=O)NC2=O |

Origin of Product |

United States |

Synthetic Strategies for 7 Oxa 9 Azaspiro 4.5 Decane 8,10 Dione and Analogs

Retrosynthetic Analysis of the Spiro[4.5]decane Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. rsc.org For the 7-oxa-9-azaspiro[4.5]decane-8,10-dione core, several disconnections can be envisioned.

A primary disconnection strategy involves breaking the spirocyclic linkage itself. This suggests a convergent approach where the two heterocyclic rings are formed and then joined. However, a more common and often more efficient strategy involves constructing one ring onto a pre-existing cyclic precursor.

Key Retrosynthetic Disconnections:

C-N Bond Disconnection: Breaking the amide bonds of the dione (B5365651) ring leads back to a dicarboxylic acid or its derivative and an amine. This is a common strategy in the synthesis of cyclic imides.

C-O Bond Disconnection: Cleavage of the ether linkage in the oxolane ring points towards a diol precursor which can be cyclized.

Spiro-center Disconnection: A more advanced disconnection involves the formation of the spirocyclic carbon center. This could be achieved through various reactions like alkylation, cycloaddition, or rearrangement reactions on a suitable precursor.

A plausible retrosynthetic pathway for 7-oxa-9-azaspiro[4.5]decane-8,10-dione could start from disconnecting the imide ring, leading to a spirocyclic anhydride (B1165640) and ammonia (B1221849) or a primary amine. The spirocyclic anhydride, in turn, can be retrosynthetically derived from a dicarboxylic acid. This dicarboxylic acid would be the key intermediate, containing the pre-formed spiro[4.5]decane skeleton. The total synthesis of biologically significant axane sesquiterpenes like gleenol (B1239691) and axenol has been achieved through a readily available spiro[4.5]decane. nih.gov

Established Methodologies for Spirooxazadione Formation

The formation of the spirooxazadione moiety can be accomplished through several established synthetic methodologies. These can be broadly categorized into condensation reactions, cycloaddition reactions, and ring-closing metathesis.

Condensation Reactions in Spirocyclic Dione Synthesis

Condensation reactions are a cornerstone of organic synthesis, involving the joining of two molecules with the elimination of a small molecule, such as water or an alcohol. In the context of spirocyclic dione synthesis, these reactions are pivotal for the formation of the heterocyclic rings.

A direct and industrially viable method for preparing 8-azaspiro[4.5]decane-7,9-dione compounds involves the condensation of 1,1-pentamethylene oxalic acid with urea (B33335). google.com This reaction, typically carried out at elevated temperatures (150-200 °C), offers the advantages of low-cost starting materials and a simple, short reaction time. google.com For instance, reacting 1,1-pentamethylene oxalic acid with urea in a 1:1.4 molar ratio at 170-180 °C for one hour yields the desired product in high yield (84.6%). google.com

The Claisen condensation, a carbon-carbon bond-forming reaction, can also be adapted for the synthesis of spirocyclic systems. youtube.com By choosing a suitable dicarbonyl compound, an intramolecular Claisen condensation (Dieckmann condensation) can lead to the formation of a cyclic β-keto ester, which can be a precursor to a spirocyclic dione. youtube.com

Multicomponent reactions, such as the Prins-type cyclization, offer a rapid and efficient route to functionalized spirocyclic systems. nih.gov For example, the reaction of cyclic ketones with a homoallylic alcohol and methanesulfonic acid can produce spirocyclic tetrahydropyranyl mesylates, which can be further converted to amines and other derivatives. nih.gov

| Reaction Type | Reactants | Conditions | Product | Key Features |

| Urea Condensation | 1,1-Pentamethylene oxalic acid, Urea | 170-180 °C, 1 hr | 8-Azaspiro[4.5]decane-7,9-dione | High yield, low-cost reactants, simple procedure. google.com |

| Prins-type Cyclization | Cyclic ketone, Homoallylic alcohol, Methanesulfonic acid | CH₂Cl₂, 23 °C, 12 hr | Spirocyclic tetrahydropyranyl mesylate | Multicomponent, good yields, provides functionalized products. nih.gov |

Cycloaddition Reactions in Spiroheterocycle Construction

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems, often with high stereocontrol. youtube.comyoutube.comyoutube.com These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are a versatile method for synthesizing five-membered heterocyclic rings. uchicago.eduyoutube.com This approach involves the reaction of a 1,3-dipole with a dipolarophile. In the context of spiroheterocycle synthesis, an exo-cyclic alkene can act as the dipolarophile, reacting with a suitable 1,3-dipole to directly install the quaternary spiro-center. nih.gov

The synthesis of spirooxindoles, which share the spirocyclic feature, often utilizes [3+2] cycloaddition strategies. rsc.orgresearchgate.net For instance, the reaction of an in situ generated azomethine ylide with a suitable dipolarophile can lead to the formation of complex spiro-pyrrolidine derivatives. rsc.org Similarly, nitrile oxides can react with alkenes to form isoxazole-containing spirocycles. nih.gov A three-component reaction involving a secondary α-amino acid, an isatin, and a vinyl selenone can produce spirooxindole-tetrahydropyrrolizines in good yields and high diastereoselectivity. rsc.org

A recent study demonstrated the synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition of cyclopropylamines with olefins, employing synergistic photocatalysis and organocatalysis. mdpi.com This method offers mild, metal-free reaction conditions and high diastereoselectivity. mdpi.com

| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Resulting Spiroheterocycle | Reference |

| Azomethine Ylide | Isatin-derived alkene | Thermal | Spirooxindole-pyrrolidine | rsc.org |

| Nitrile Oxide | Exo-cyclic alkene | Triethylamine | Isoxazole-containing spirocycle | nih.gov |

| N-cyclopropylaniline radical cation | 2-methylene-tetrahydronaphtalen-1-one | Photocatalysis/Organocatalysis | 2-Amino-spiro[4.5]decane-6-one | mdpi.com |

The hetero-Diels-Alder reaction is a powerful variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. wikipedia.org This reaction is particularly useful for the synthesis of six-membered heterocyclic rings. wikipedia.orgrsc.org For the construction of spirocyclic systems, an α-methylene pyran or furan (B31954) can act as the diene, reacting with a dienophile to form a spiroketal in a single step. rsc.org This approach often provides the kinetic product with excellent stereoselectivity. rsc.org

The aza-Diels-Alder reaction, where nitrogen is incorporated into the diene or dienophile, is another valuable tool for constructing nitrogen-containing spirocycles. rsc.orgnih.gov A two-step diastereoselective methodology based on a multicomponent aza-Diels-Alder reaction has been developed to synthesize novel spiro-heterocyclic frameworks. rsc.orgnih.gov This involves the reaction of cyclic ketones, heterocyclic amines, and cyclopentadiene (B3395910) derivatives. rsc.orgnih.gov

Computational studies have shown that spirocyclization can enhance the Diels-Alder reactivities of certain dienes, making this a promising strategy for constructing complex spirocyclic architectures. nih.gov

Ring-Closing Metathesis (RCM) Approaches to Spiro[4.5]decane Skeletons

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of a wide range of cyclic and macrocyclic compounds, including those with spirocyclic frameworks. arkat-usa.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile alkene like ethene. organic-chemistry.org

The synthesis of spiro-cyclic systems via RCM offers several advantages, including mild reaction conditions and tolerance to a variety of functional groups. arkat-usa.org The key step in this approach is the preparation of a suitable diallylated starting material, which can be derived from 1,3-dicarbonyl compounds or other substrates containing an active methylene (B1212753) group. arkat-usa.org Upon treatment with a metathesis catalyst, these dienes undergo intramolecular cyclization to form the spirocyclic ring, leaving a double bond that can be used for further synthetic transformations. arkat-usa.org

While RCM is a powerful tool, challenges can arise, such as catalyst chelation to polar functionalities and substrate aggregation, which can limit reaction yields. nih.gov In some cases, desired macrocyclizations via RCM may not be successful, necessitating alternative strategies like ring-closing alkyne metathesis (RCAM). mdpi.comnih.gov

| Catalyst | Substrate | Key Feature | Reference |

| Grubbs' Catalyst | Diallylated 1,3-dicarbonyl compound | Forms a spirocyclic ring with a functionalizable double bond. | arkat-usa.org |

| Second-generation Grubbs or Hoveyda-Grubbs catalyst | Resin-bound diene-containing peptide | Solid-phase synthesis of cyclic peptides. | nih.gov |

Catalytic Approaches in Spiroheterocycle Synthesis

Catalysis is central to the efficient synthesis of complex molecules like spiroheterocycles. By employing catalysts, chemists can achieve transformations that would otherwise be difficult or impossible, often with high selectivity and under mild conditions.

N-Heterocyclic carbene (NHC) organocatalysis has emerged as a powerful tool for the synthesis of spiroheterocycles. nih.govdoaj.org NHCs are versatile catalysts that can generate a variety of reactive intermediates from simple starting materials, enabling a wide range of transformations. nih.gov The unique ability of NHCs to induce "umpolung" or polarity inversion in functional groups, such as aldehydes, is a key principle behind their utility. youtube.com

In the context of spiroheterocycle synthesis, NHCs catalyze annulation reactions, which are ring-forming processes. nih.gov For instance, NHCs can generate key intermediates like the Breslow intermediate, homoenolates, and acylazoliums from aldehydes or enals. nih.gov These intermediates then participate in cycloaddition reactions with suitable reaction partners to construct the spirocyclic framework. Annulation strategies such as [3+2], [4+2], and [3+3] have been successfully developed using NHC catalysis to afford various spiroheterocycles, including spirooxindoles and spiropyrazolones, which share structural similarities with the target scaffold. nih.govnih.gov

A common strategy involves the reaction of enals with compounds containing both a nucleophilic and an electrophilic center. For example, the NHC-catalyzed [3+2] annulation of enals with 1H-pyrazol-4,5-diones has been used to synthesize chiral spiropyrazolone-butenolides with good yields and high enantioselectivities. nih.gov Similarly, the reaction between ketimines and enals can be modulated to proceed via a [2+3] annulation, leading to spirooxindole γ-lactams. nih.govrsc.org Density Functional Theory (DFT) calculations have been instrumental in understanding the mechanisms of these reactions and the origins of stereoselectivity, confirming that the formation of specific intermediates and the subsequent cyclization steps are crucial for the reaction outcome. researchgate.net

The choice of the NHC catalyst, often a chiral triazolium salt, is critical for achieving high enantioselectivity in these transformations. nih.gov These reactions are typically performed under mild conditions and are operationally simple, making NHC catalysis an attractive method for constructing complex chiral molecules. nih.gov

Table 1: Examples of NHC-Catalyzed Spiroheterocycle Synthesis

| Catalyst Type | Reactants | Annulation Type | Product | Yield | Enantioselectivity (er) |

| Chiral NHC | β-bromoenals and 1H-pyrazol-4,5-diones | [3+2] | Spiropyrazolone-butenolides | Up to 88% | Up to 97:3 |

| Chiral NHC | Ketimines and Enals | [2+3] | Trifluoroethyl 3,2′-spirooxindole γ-lactams | Good | Excellent |

| Achiral NHC | Isatin-derived enals and 2-aminoacrylates | [3+3] | Spirooxindole derivatives | 61-98% | N/A |

Transition-metal catalysis provides a powerful and versatile platform for the synthesis of spiroheterocycles. Metals like palladium (Pd) and ruthenium (Ru) are widely used due to their ability to catalyze a broad range of transformations, including cross-coupling reactions, cyclizations, and hydrogenations, with high efficiency and selectivity.

In the synthesis of spiro compounds analogous to 7-oxa-9-azaspiro[4.5]decane-8,10-dione, transition metals can facilitate key bond-forming steps. For instance, a novel synthetic route to 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones involves a metal-catalyzed oxidative cyclization as the key step. nih.gov In this approach, precursors like 2-hydroxy-N-(4-hydroxyphenyl)acetamide are cyclized in the presence of an oxidant and a metal catalyst. While several catalysts were screened, tetrakis(acetonitrile)copper(I) perchlorate (B79767) and rhodium(II) acetate (B1210297) demonstrated the highest efficacy, affording the desired spiro compound in good yields (72% and 75%, respectively). nih.gov

Palladium-catalyzed reactions, such as the Heck reaction, Suzuki coupling, and intramolecular cyclizations, are staples in heterocyclic synthesis and can be adapted for the construction of spirocyclic systems. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. Ruthenium catalysts are also highly valuable, particularly for their application in metathesis reactions and asymmetric hydrogenations, which can be employed to create or modify spirocyclic scaffolds with high stereocontrol. The choice of metal, ligand, and reaction conditions is crucial for optimizing the yield and selectivity of these transformations.

The integration of organocatalysis and transition-metal catalysis into a single synthetic sequence, often termed cooperative or synergistic catalysis, has emerged as a highly effective strategy for constructing complex molecular architectures. This approach harnesses the distinct activation modes of both catalyst types to achieve transformations that are not possible with either system alone.

In the realm of spiroheterocycle synthesis, this dual catalysis can enable novel cascade reactions. For example, an organocatalyst, such as a secondary amine, can be used to generate a reactive enamine intermediate from an aldehyde or ketone. nih.gov This intermediate can then participate in a transition-metal-catalyzed reaction, such as an allylic alkylation, within the same pot. The chiral environment provided by the organocatalyst can effectively control the stereochemical outcome of the reaction.

While direct applications of combined catalysis for the synthesis of 7-oxa-9-azaspiro[4.5]decane-8,10-dione are not extensively reported, the principles are well-established. A hypothetical sequence could involve an organocatalytically-generated intermediate undergoing a palladium-catalyzed intramolecular cyclization to form the spirocyclic core. The compatibility of the two catalytic cycles is a key challenge in developing such processes, requiring careful selection of catalysts, ligands, and reaction conditions to avoid mutual deactivation.

Cascade and Tandem Reaction Sequences for Spirocyclic Systems

Cascade, or tandem, reactions offer a powerful and efficient approach to synthesizing complex molecules like spiroheterocycles from simple precursors in a single operation. These sequences involve two or more bond-forming events that occur consecutively without the need to isolate intermediates, thereby increasing synthetic efficiency, reducing waste, and saving time and resources.

The synthesis of spirocyclic systems is particularly well-suited to cascade strategies. For example, the synthesis of 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides has been achieved through the reaction of dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols. researchgate.net This transformation likely proceeds through a sequence of condensation and cyclization steps to furnish the final spiro product.

In the context of NHC catalysis, cascade reactions are common. The initial formation of a Breslow or acylazolium intermediate can trigger a series of events, including Michael additions and intramolecular cyclizations, to rapidly build up molecular complexity. researchgate.net For instance, the NHC-catalyzed reaction of 2-bromoenals with suitable nucleophiles can initiate a cascade that leads to the formation of a spiro-glutarimide product. researchgate.net This process involves the formation of an α,β-unsaturated acylazolium intermediate, followed by Michael addition, proton transfer, and intramolecular cyclization. researchgate.net

Similarly, a cascade 5,5-cyclization of internal ketene-N,O-acetals has been developed using gold(I) catalysis. researchgate.net This process involves an initial 5-exo-dig carbocyclization followed by a 5-exo-dig heterocyclization, stereoselectively forming the spirocyclic core. researchgate.net These examples highlight the potential of cascade reactions to efficiently construct the intricate three-dimensional structure of spiro[4.5]decane systems.

Stereoselective and Enantioselective Synthesis of Spiro[4.5]decane-8,10-dione Derivatives

The control of stereochemistry is a paramount challenge in the synthesis of spirocyclic compounds, as the spirocenter is a quaternary stereocenter. The development of stereoselective and enantioselective methods is crucial for accessing single enantiomers of chiral spirocycles, which is often a prerequisite for biological applications.

Asymmetric organocatalysis has proven to be a particularly effective strategy for the enantioselective synthesis of spiroheterocycles. youtube.comyoutube.com Chiral organocatalysts, such as proline and its derivatives, cinchona alkaloids, and chiral phosphoric acids, can create a chiral environment that directs the stereochemical outcome of a reaction. nih.govrsc.org

For example, the enantioselective synthesis of spironitrocyclopropanes has been achieved through the reaction of 2-arylidene-1,3-indandiones with bromonitroalkanes, catalyzed by a cinchona-derived bifunctional organocatalyst, with excellent enantioselectivities. nih.gov In another instance, an organocatalytic desymmetrizing intramolecular aza-Michael reaction has been used to synthesize 2,5,5-trisubstituted piperidines bearing a quaternary stereocenter with high enantioselectivity. rsc.org

N-Heterocyclic carbene (NHC) catalysis is also at the forefront of enantioselective spirocycle synthesis. The use of chiral NHCs has enabled a variety of asymmetric annulation reactions. The [3+2] annulation of β-bromoenals and 1H-pyrazol-4,5-diones using a chiral NHC catalyst produces chiral spiropyrazolone-butenolides in good yields and with high enantiomeric ratios (up to 97:3). nih.gov Similarly, the highly enantioselective synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactams via an NHC-catalyzed [2+3] annulation demonstrates the power of this approach to control the formation of the quaternary spirocenter. nih.govrsc.org

Table 2: Examples of Enantioselective Spirocycle Synthesis

| Catalyst Type | Reaction Type | Substrates | Product Class | Enantioselectivity |

| Cinchona-derived organocatalyst | Michael/Cyclization | 2-Arylidene-1,3-indandiones, Bromonitroalkanes | Spironitrocyclopropanes | Excellent |

| Chiral NHC | [3+2] Annulation | β-Bromoenals, 1H-Pyrazol-4,5-diones | Spiropyrazolone-butenolides | Up to 97:3 er |

| Chiral NHC | [2+3] Annulation | Ketimines, Enals | Spirooxindole γ-lactams | Excellent |

| Chiral Phosphoric Acid | (4+3) Cyclization | α-(3-Isoindolinonyl) propargylic alcohols, 2-Indolylmethanols | Spiro isoindolinone-oxepine-fused indoles | High |

Emerging Sustainable Methodologies in Spiroheterocycle Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For spiroheterocycle synthesis, this translates to the development of methodologies that are more environmentally benign, for example, by using safer solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents.

One emerging sustainable methodology is the use of more environmentally friendly and economical catalysts. For instance, in the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, a copper-based catalyst was chosen over a rhodium-based one for the key oxidative cyclization step, due to copper being more economical and less toxic. nih.gov

Organocatalysis itself is often considered a green technology because it avoids the use of heavy metals, which can be toxic and difficult to remove from final products. researchgate.net Many organocatalytic reactions can be performed under mild, ambient temperature conditions, reducing energy consumption. nih.gov

The development of multicomponent reactions (MCRs) is another key aspect of sustainable synthesis. MCRs combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms of the reactants into the final structure. This high atom economy minimizes waste. While specific MCRs for 7-oxa-9-azaspiro[4.5]decane-8,10-dione are not prominent, the development of such routes for related spiroheterocycles is an active area of research.

Additionally, the synthesis of spiro compounds from simple, readily available starting materials, such as the reaction of malonic acid and cyclopentanone (B42830) to form a 6,10-dioxaspiro[4.5]decane-7,9-dione intermediate, represents a sustainable approach by minimizing the number of synthetic steps and using inexpensive reagents. mdpi.com Future research will likely focus on combining these strategies, for example, by developing organocatalytic multicomponent reactions in aqueous media or utilizing flow chemistry to further enhance the sustainability of spiroheterocycle synthesis.

Advanced Characterization and Structural Elucidation

Spectroscopic Methods for Structural Assignment

Spectroscopy is a cornerstone in the analysis of novel chemical entities, offering non-destructive ways to probe molecular structure and properties. For spirocyclic systems like 7-Oxa-9-azaspiro(4.5)decane-8,10-dione, a suite of spectroscopic techniques is employed to confirm the molecular framework and elucidate subtle stereochemical features.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced 2D NMR techniques can establish through-bond and through-space correlations.

In the analysis of spirooxindole derivatives, which share the spirocyclic core, ¹H NMR is crucial for stereochemical assignments. acs.org The coupling constants (J values) between adjacent protons are particularly informative; for instance, higher J values (e.g., 11-12 Hz) can confirm a trans orientation of substituents on a ring. acs.org For this compound, the protons on the cyclopentane (B165970) and piperidine-dione rings would exhibit characteristic chemical shifts and coupling patterns that define their spatial relationships. The proton on the nitrogen atom of the imide would likely appear as a broad singlet. acs.org

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including the quaternary spiro-carbon. The chemical shifts of the carbonyl carbons in the dione (B5365651) ring are particularly diagnostic, typically appearing significantly downfield (e.g., 179-197 ppm). acs.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Structures This table is generated based on data from analogous spirocyclic compounds and represents predicted values.

| Atom Type | Predicted Chemical Shift (ppm) | Rationale/Notes |

|---|---|---|

| spiro-C | ~70-80 | Quaternary carbon at the junction of two rings. acs.org |

| C=O (Dione) | ~175-185 | Characteristic chemical shift for imide carbonyl carbons. acs.orgnih.gov |

| CH₂ (Cyclopentane ring) | ~1.5-2.5 | Aliphatic protons adjacent to the spiro center. acs.org |

| CH₂ (Piperidine-dione ring) | ~2.5-4.0 | Protons adjacent to carbonyl and heteroatoms. nih.gov |

| N-H (Imide) | ~7.5-8.5 | Typically a broad singlet, deshielded by adjacent carbonyls. acs.org |

Vibrational spectroscopy, primarily Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.comamericanpharmaceuticalreview.com Each type of bond vibrates at a characteristic frequency, providing a molecular "fingerprint". youtube.comnih.gov

For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) groups of the dione system. Typically, cyclic imides show two distinct C=O stretching bands due to symmetric and asymmetric vibrations. Other key signals would include the C-N stretching of the imide, C-O-C stretching of the oxa-group in the cyclopentane ring, and the N-H stretching vibration. acs.orgnih.gov The analysis of these characteristic peaks confirms the presence of the core functional groups of the molecule.

Table 2: Characteristic IR Absorption Frequencies for this compound This table is generated based on data from analogous spiro-dione compounds.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Reference Compounds |

|---|---|---|---|

| N-H (Imide) | Stretching | ~3200-3400 | Spirochromanes nih.gov |

| C-H (Aliphatic) | Stretching | ~2850-3000 | Spirochromanes nih.gov |

| C=O (Dione/Imide) | Asymmetric/Symmetric Stretching | ~1670-1750 | Spirochromanes, Spirooxindoles acs.orgnih.gov |

| C-O (Ether) | Stretching | ~1050-1150 | 6,10-Dioxaspiro[4.5]decane-7,9-dione mdpi.com |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.comyoutube.com It is primarily used to determine the molecular weight of a compound and can provide structural information based on fragmentation patterns. youtube.comnih.govnih.gov

For this compound (Molecular Formula: C₈H₁₁NO₃), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. The mass spectrum typically shows a molecular ion peak (M⁺) or a pseudo-molecular ion peak (e.g., [M+H]⁺), which corresponds to the intact molecule. youtube.comnih.gov The fragmentation pattern, resulting from the cleavage of the weakest bonds upon ionization, can offer clues about the molecule's structure. For spiro compounds, fragmentation often involves cleavage at the bonds connected to the spiro center or within the ring systems. nih.govnih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 185.07 |

| [M+H]⁺ | Protonated Molecular Ion | 186.08 |

| [M+Na]⁺ | Sodium Adduct | 208.06 |

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for compounds containing chromophores (light-absorbing groups), such as double bonds, aromatic systems, and carbonyl groups.

The dione moiety in this compound contains carbonyl groups that act as chromophores. These groups can undergo n→π* (non-bonding to anti-bonding pi orbital) electronic transitions. These transitions are typically weak and appear at longer wavelengths in the UV spectrum. For instance, in a related dichlorodithiadiazaspiro-decadiene, a UV absorption maximum (λmax) was observed at 301 nm, indicative of the electronic nature of its ring system. mdpi.com While the specific λmax for the title compound is not reported, analysis by UV-Vis spectroscopy would confirm the presence of its electronic system and could be used for quantitative analysis.

Table 4: Predicted UV-Visible Absorption for this compound This table is generated based on general principles and data from analogous compounds.

| Chromophore | Electronic Transition | Predicted λmax (nm) |

|---|---|---|

| C=O (Dione) | n → π* | ~280-320 |

Crystallographic Analysis of this compound and Spiro-dione Analogs

While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography offers the most definitive and unambiguous structural proof for crystalline solids.

Single crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to map the precise location of every atom in the crystal lattice. This provides exact data on bond lengths, bond angles, and torsional angles.

For chiral spiro compounds, this technique is essential for determining the absolute configuration (R or S) at the spiro center. libretexts.org The analysis of spirodienone neolignans, for example, allowed for the first unambiguous determination of their absolute configuration. researchgate.net In studies of 6,10-dioxaspiro[4.5]decane-7,9-dione derivatives, X-ray crystallography confirmed that the structure consists of a five-membered cyclopentane ring and a six-membered oxygen-containing ring connected by a single spiro carbon atom. mdpi.com This analysis also reveals the conformation of each ring (e.g., chair, boat, or envelope), which is critical for understanding the molecule's shape and reactivity. The data obtained would include the crystal system (e.g., monoclinic), space group (e.g., P21/c), and precise unit cell dimensions. mdpi.com

Table 5: Illustrative Crystallographic Data from an Analogous Spiro-dione Compound (8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione) Data from reference mdpi.com.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.2554(13) |

| b (Å) | 14.605(3) |

| c (Å) | 16.265(3) |

| β (°) | 95.97(3) |

| Volume (ų) | 1477.9(5) |

Analysis of Crystal Packing and Intermolecular Interactions

While specific crystallographic data for the parent compound, this compound, is not extensively documented in publicly available literature, the analysis of closely related spiro-hydantoin and spiro-succinimide systems provides significant insight into the expected crystal packing and the nature of the governing intermolecular interactions. The structural architecture of these molecules is primarily dictated by a network of hydrogen bonds and other non-covalent interactions, leading to well-defined supramolecular assemblies.

Dominant Intermolecular Forces

Studies on analogous cycloalkane-5-spirohydantoins reveal that the molecules in the crystal lattice are typically linked together through a series of predictable and cooperative intermolecular interactions. rsc.org The primary interaction involves the formation of robust hydrogen bonds between the hydantoin (B18101) (or in this case, succinimide) moieties.

The most prominent of these is the paired N–H⋯O hydrogen bonds . The imide group (–NH–) acts as a hydrogen bond donor, while the carbonyl oxygen atoms (C=O) serve as acceptors. This interaction frequently results in the formation of a centrosymmetric R²₂(8) ring motif, a common and stable supramolecular synthon that effectively links two molecules into a dimer. rsc.org

In derivatives containing aromatic groups, π-π stacking and C-H···π interactions can also contribute significantly to the crystal packing. mdpi.com Although the parent compound lacks an aromatic ring, this indicates the potential for engineering the crystal structure of derivatives.

Influence of the Spirocyclic System

Research on similar spirohydantoins has shown that varying the size of the cycloalkyl ring can alter the supramolecular assembly. For instance, moving from a cyclopentyl to a cycloheptyl ring can lead to the absence of certain interactions (like halogen bonding in substituted derivatives) and the emergence of others, such as X⋯π interactions (where X is a halogen). rsc.org This highlights the subtle interplay between molecular conformation and the resulting crystal packing.

Expected Crystallographic Parameters

Based on analyses of analogous compounds, such as cycloalkane-5-spirohydantoins, certain crystallographic characteristics can be anticipated. For example, many of these related compounds crystallize in the monoclinic space group P2₁/n with four molecules per unit cell (Z = 4). rsc.org The formation of the characteristic N–H⋯O hydrogen-bonded dimers is a recurring feature in these crystal structures.

A summary of typical intermolecular interactions expected in the crystal structure of this compound, based on data from analogous compounds, is presented below.

| Interaction Type | Donor | Acceptor | Typical Geometry/Features | Reference |

| Primary Hydrogen Bond | N–H (Imide) | C=O (Carbonyl) | Forms R²₂(8) graph set motifs, linking molecules into centrosymmetric dimers. | rsc.org |

| Secondary Hydrogen Bond | C–H (Cyclopentane) | C=O (Carbonyl) | Connects the primary dimer units into extended chains or sheets. | rsc.org |

| Other Non-covalent Interactions | - | - | Van der Waals forces contribute to overall packing efficiency. | rsc.org |

The interplay of these interactions—strong, directional hydrogen bonds and weaker, more diffuse contacts—ultimately defines the three-dimensional architecture of the crystal, influencing physical properties such as melting point, solubility, and stability.

Computational and Theoretical Investigations of 7 Oxa 9 Azaspiro 4.5 Decane 8,10 Dione Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of the 7-oxa-9-azaspiro[4.5]decane-8,10-dione system. By approximating the electron density of the molecule, DFT allows for the accurate calculation of various molecular properties.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the 7-oxa-9-azaspiro[4.5]decane-8,10-dione framework. These geometry optimization studies reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, theoretical calculations on related spirocyclic systems have been used to predict these geometric properties with a high degree of accuracy. researchgate.net

The electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), is also elucidated through DFT. This information is vital for understanding the molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and electron-accepting capabilities, respectively. In studies of similar dione (B5365651) structures, DFT has been employed to describe the electronic properties and their influence on the molecule's potential as an anticancer agent. researchgate.net

Table 1: Calculated Geometric Parameters for a Representative Spiro Dione System

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.21 - 1.23 | |

| C-N | 1.38 - 1.42 | |

| C-O (ether) | 1.43 - 1.45 | |

| C-N-C | ||

| O=C-N | ||

| C-O-C |

Note: The data presented is illustrative and based on typical values found in DFT studies of related spirocyclic dione structures. Actual values for 7-Oxa-9-azaspiro(4.5)decane-8,10-dione may vary.

The 7-oxa-9-azaspiro[4.5]decane-8,10-dione molecule possesses the potential for tautomerism, particularly involving the amide and dione functionalities. DFT calculations are employed to investigate the relative energies of different tautomeric forms, thereby predicting their equilibrium populations. By comparing the total electronic energies of the optimized geometries of each tautomer, researchers can determine the most stable form under various conditions. This understanding is critical as different tautomers may exhibit distinct chemical and biological activities.

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to confirm the molecule's structure. DFT calculations can provide theoretical vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). For related spiro compounds, DFT has been successfully used to calculate these parameters, aiding in the characterization of newly synthesized molecules.

Molecular Dynamics and Conformational Analysis

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility. By simulating the motion of atoms over time, MD studies can explore the accessible conformational space of the 7-oxa-9-azaspiro[4.5]decane-8,10-dione ring system. This is particularly important for understanding how the molecule might interact with biological targets, as its conformation can adapt to fit into a binding site.

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving spirocyclic systems. DFT can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation energies, providing a theoretical basis for reaction rates and regioselectivity. For instance, computational studies have been used to understand the thermal transformations and cycloisomerization reactions of related heterocyclic compounds, offering mechanistic insights that are often difficult to obtain through experimental means alone. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking in the Context of Spirocyclic Diones

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com In the context of spirocyclic diones, QSAR models are developed using molecular descriptors calculated from the optimized geometries and electronic structures obtained from DFT. These descriptors can include steric, electronic, and hydrophobic parameters. researchgate.netresearcher.life

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For spirocyclic diones with potential therapeutic applications, docking studies are performed to understand how they might interact with the active site of a target protein. researcher.lifeopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com These studies can predict binding affinities and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex. Both QSAR and molecular docking are powerful tools in the rational design of new, more potent derivatives of 7-oxa-9-azaspiro[4.5]decane-8,10-dione for various applications. researchgate.netnih.gov

Table 2: Key Molecular Descriptors Used in QSAR Studies of Spirocyclic Diones

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Mulliken charges | Reactivity, Polarity, Electrostatic interactions |

| Steric | Molecular weight, Molar refractivity, Ovality | Size, Shape, Fit in binding pocket |

| Topological | Wiener index, Balaban index | Molecular branching and connectivity |

| Physicochemical | LogP, Polar surface area | Lipophilicity, Membrane permeability |

Molecular Design Principles and Pharmacological Relevance Focus on Structure Function Relationships

Spirocyclic Scaffolds as Tools for Conformational Restriction and Rigidity in Molecular Design

Spirocyclic scaffolds are characterized by two rings connected by a single common atom, known as the spiro atom. This structural feature imparts a distinct three-dimensionality, moving away from the often-planar structures of many traditional drug molecules. The shared tetrahedral sp³-hybridized carbon atom in many spirocycles forces the connected rings into largely orthogonal orientations. This inherent rigidity is a powerful tool in molecular design for several reasons:

Conformational Locking: The rigid nature of the spirocyclic core significantly reduces the number of accessible conformations a molecule can adopt. By "locking" a molecule into a specific shape that is complementary to the binding site of a biological target, the entropic penalty of binding is reduced, which can lead to enhanced binding affinity and potency.

Improved Selectivity: The well-defined spatial arrangement of substituents on a rigid scaffold can optimize interactions with a specific target protein while minimizing off-target interactions. This can lead to improved selectivity for a desired biological target over other related proteins, potentially reducing side effects.

Enhanced Physicochemical Properties: Incorporating spirocyclic motifs, which are rich in sp³-hybridized carbons, can improve key physicochemical properties of drug candidates. This can lead to higher aqueous solubility, better metabolic stability, and altered lipophilicity compared to their flatter, aromatic counterparts. The move towards more three-dimensional structures is a recognized strategy to escape the "flatland" of traditional medicinal chemistry and improve the developability of new therapeutic agents.

Influence of the Spiro[4.5]decane-8,10-dione Motif on Molecular Interactions

The spiro[4.5]decane-8,10-dione motif, which forms the core of the title compound, possesses distinct features that influence how it interacts with biological macromolecules. The spiro[4.e]decane framework itself is a saturated bicyclic system that provides a rigid scaffold for the precise positioning of functional groups.

The dione (B5365651) functionality, specifically the two carbonyl groups at positions 8 and 10, plays a crucial role in mediating molecular interactions. These carbonyl groups can act as effective hydrogen bond acceptors, forming key interactions with hydrogen bond donors (such as the backbone N-H of amino acids or specific side chains like arginine, lysine, or serine) within a protein's binding pocket.

In the case of 7-Oxa-9-azaspiro(4.5)decane-8,10-dione , the introduction of heteroatoms further modifies its properties:

The oxygen atom at position 7 (an oxa group) can also serve as a hydrogen bond acceptor, increasing the potential for polar interactions. Its presence also influences the electronics and conformation of the five-membered ring.

The nitrogen atom at position 9 (an aza group), as part of an imide or a substituted amine, can act as a hydrogen bond donor or acceptor, depending on its substitution pattern. This provides another point for specific molecular recognition.

Together, the rigid spirocyclic core and the strategically placed heteroatoms and carbonyl groups of the This compound scaffold create a molecule with a high potential for specific and strong interactions with biological targets.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific structure-activity relationship (SAR) studies for derivatives of This compound are not extensively available in the public literature, research on the closely related regioisomer, 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione , provides valuable insights into how modifications to this type of scaffold can impact biological activity. These derivatives have been investigated for their antitumor properties against various cancer cell lines.

In one such study, a series of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were synthesized and evaluated for their cytotoxic effects against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells. nih.gov The core structure was modified at the nitrogen atom (position 4) and the carbon atom adjacent to the carbonyl group (position 2).

The key findings from these studies can be summarized as follows:

The 1-oxa-4-azaspiro[4.5]indole-6,9-diene-3,8-dione core was identified as an essential group for the observed anticancer activity. nih.gov

Substitution at the nitrogen atom (position 4) with various alkyl and benzyl (B1604629) groups significantly influenced potency. For instance, a p-bromobenzyl substituent at this position was found to be optimal for activity in some cases. nih.gov

The introduction of a methyl group at position 2 of the oxazolidine-dione ring led to a slight decrease in activity compared to the unsubstituted analog. nih.gov

The table below presents the in vitro anticancer activity (IC₅₀ values) of selected derivatives from this study, illustrating these SAR trends.

| Compound ID | R (Substituent at N-4) | R' (Substituent at C-2) | IC₅₀ (μM) vs. A549 | IC₅₀ (μM) vs. MDA-MB-231 | IC₅₀ (μM) vs. HeLa |

| 11b | Ethyl | H | >10 | 1.14 | 1.25 |

| 11d | Propyl | H | 0.44 | 0.08 | 0.22 |

| 11h | p-bromobenzyl | H | 0.19 | 0.08 | 0.15 |

| 11k | p-bromobenzyl | CH₃ | 0.21 | 0.09 | 0.14 |

| 12c | p-fluorobenzyl | CH₃ | 0.28 | 0.10 | 0.14 |

Data sourced from a study on 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. nih.gov

These findings, while not directly applicable to This compound , underscore the principle that small structural modifications to a spirocyclic dione scaffold can lead to significant changes in biological activity, providing a framework for the rational design of more potent and selective compounds.

Molecular Mechanisms of Action for Spirocyclic Diones: Target Binding Modes and Inhibition

The molecular mechanisms through which spirocyclic diones exert their pharmacological effects are diverse and depend on the specific arrangement of atoms in the scaffold and the nature of their substituents. While the precise targets for This compound have not been fully elucidated, the mechanisms of related spirocyclic compounds offer potential insights.

Many spirocyclic compounds function by inhibiting enzymes or disrupting protein-protein interactions. For example, some spiro-oxindoles have been designed to inhibit the interaction between MDM2 and the tumor suppressor protein p53, a key pathway in cancer biology. mdpi.com The rigid spirocyclic core serves to orient aromatic and other functional groups into the binding pockets of the target protein, mimicking the interactions of natural binding partners.

Molecular docking studies are a powerful computational tool used to predict and analyze the binding modes of ligands to their macromolecular targets. For spirocyclic dione derivatives, these studies can reveal:

Key Hydrogen Bonds: The carbonyl oxygens of the dione moiety are often predicted to form critical hydrogen bonds with amino acid residues in the target's active site.

Hydrophobic Interactions: The carbocyclic portion of the spiro[4.5]decane system can engage in hydrophobic or van der Waals interactions with nonpolar pockets on the protein surface.

Shape Complementarity: The three-dimensional shape of the spirocycle is often a key determinant of binding, fitting snugly into a well-defined cavity on the target.

For instance, in studies of other spirocyclic compounds, docking has helped to rationalize the observed SAR and to propose how specific substitutions can enhance binding affinity by engaging additional interaction points within the target protein. mdpi.com The mechanism of action for some related spirodienone derivatives with antitumor activity has been linked to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.gov

Preclinical Investigations of Spirocyclic Diones: Focus on Target Modulation and Mechanistic Insights

Preclinical investigations are essential for understanding the therapeutic potential of a new chemical entity. While specific preclinical data for This compound is limited, studies on other spirocyclic compounds, including those with dione functionalities, have demonstrated promising results in various disease models.

For example, a series of novel dispiro-indolinones, which feature a spirocyclic core and a dione-like thiohydantoin moiety, were evaluated for their in vivo anticancer activity. mdpi.com In these studies:

In Vivo Efficacy: One of the lead compounds was tested in mouse models of cancer, including a P388 leukemia model and a HCT116 human colon cancer xenograft model. The compound demonstrated significant tumor growth rate inhibition, with a value of 93% in the P388 model at the final timepoint. mdpi.com

Target Engagement: Although initial hypotheses suggested these compounds might target the MDM2-p53 interaction, subsequent cellular assays did not confirm this mechanism, indicating that the compounds likely exert their cytotoxic effects through a different, as-yet-unidentified pathway. mdpi.com This highlights the importance of detailed mechanistic studies in preclinical development.

In other preclinical work, derivatives of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione were shown to induce apoptosis and cause cell cycle arrest in breast cancer cell lines. nih.gov Such studies provide mechanistic insights into how these compounds inhibit tumor cell proliferation.

Advanced Applications and Future Research Directions

7-Oxa-9-azaspiro(4.5)decane-8,10-dione in Advanced Materials Chemistry

While the primary research focus for spirooxazadiones has been in medicinal chemistry, their distinct structural characteristics suggest potential applications in advanced materials science. The spirocyclic core imparts significant conformational rigidity, a desirable trait for the development of high-performance polymers and organic functional materials. Incorporating the this compound motif, or its derivatives, into polymer chains could lead to materials with enhanced thermal stability, specific optical properties, and controlled solubility.

The field of polymer chemistry continuously seeks novel monomers to create materials with advanced functions. youtube.com The design of such polymers often involves fine-tuning the balance between hydrophobic and hydrophilic components to control properties like the lower critical solution temperature (LCST), which is crucial for creating "smart" materials for biomedical applications such as tissue engineering and drug delivery. youtube.com Although direct polymerization of this compound has not been extensively reported, its bifunctional nature—containing both reactive dione (B5365651) and amine functionalities—presents opportunities for its use as a monomer or a cross-linking agent. Future research may explore the synthesis of polyesters or polyamides incorporating this spirocyclic unit, potentially yielding materials with unique physical and chemical properties derived from their constrained three-dimensional structure.

Potential in Chemical Probe Development

A significant and promising application for spirooxazadione derivatives is in the development of chemical probes for molecular imaging, particularly Positron Emission Tomography (PET). Research into the isomeric 1-oxa-8-azaspiro[4.5]decane scaffold has demonstrated its utility in creating highly selective ligands for sigma-1 (σ1) receptors, which are implicated in various neurological disorders. nih.govresearchgate.net

Scientists have successfully designed and synthesized a series of these spiro-derivatives, evaluating their affinity and selectivity for σ1 receptors. nih.govresearchgate.net Certain compounds exhibited high affinity in the nanomolar range and good selectivity over the related σ2 receptors. nih.gov One promising derivative was radiolabeled with Fluorine-18 ([¹⁸F]) to create a PET radioligand. nih.govresearchgate.net Biodistribution studies in mice showed that this radiotracer could cross the blood-brain barrier and accumulate in regions of the brain rich in σ1 receptors. nih.govresearchgate.net These findings underscore the potential of the spirooxazadione core as a foundational structure for developing next-generation imaging agents to study neurological diseases and evaluate the efficacy of new drugs. researchgate.net

| Compound | Ki (σ1) (nM) | Ki (σ2) (nM) | Selectivity (Ki σ2 / Ki σ1) |

|---|---|---|---|

| Derivative 1 | 0.47 | Data Not Available | 2 - 44 (Range for series) |

| Derivative 2 | 12.1 | Data Not Available | 2 - 44 (Range for series) |

| Compound [¹⁸F]8 | Data Not Available | Data Not Available | Reported as having the best selectivity |

Challenges and Opportunities in Spirooxazadione Research

Despite their potential, the advancement of spirooxazadione-based compounds faces several challenges. A primary hurdle is synthetic accessibility. The construction of the spirocyclic core can be complex, often requiring multi-step syntheses with optimization needed for key reactions, such as metal-catalyzed oxidative cyclization, to achieve good yields. nih.govnih.gov Furthermore, controlling the stereochemistry at the spiro-center is a significant challenge that must be addressed to produce enantiomerically pure compounds, which is often a requirement for therapeutic applications. Another challenge involves managing the reactivity of the scaffold; for instance, some derivatives containing a conjugated dienone system can undergo Michael additions, which may lead to undesirable off-target effects. nih.gov

These challenges are balanced by immense opportunities. The core structure is a "privileged scaffold," meaning it is capable of binding to multiple biological targets. This has been demonstrated by the successful development of derivatives with potent antitumor activity against various cancer cell lines, including lung, breast, and cervical cancer. nih.govnih.gov Research has shown that modifications to the scaffold, such as the addition of different substituents, can dramatically influence biological activity, with some derivatives showing efficacy in the nanomolar range. nih.gov The development of general synthetic approaches has already yielded a large number of oxa-spirocyclic compounds, providing a rich library of building blocks for drug discovery. researchgate.net The opportunity lies in systematically exploring this chemical space to identify new therapeutic agents for a wide range of diseases.

| Compound | A549 (Lung Cancer) | MDA-MB-231 (Breast Cancer) | HeLa (Cervical Cancer) |

|---|---|---|---|

| 11b | 0.18 | Data Not Available | Data Not Available |

| 11d | Data Not Available | 0.08 | Data Not Available |

| 11h | 0.19 | 0.08 | 0.15 |

| 11k | Data Not Available | 0.09 | 0.14 |

| 12c | Data Not Available | Data Not Available | 0.14 |

Perspectives on Next-Generation Spirocyclic Dione Design

The future of spirocyclic dione research is geared towards rational design and the creation of next-generation compounds with highly specialized functions. Building on current knowledge, future design strategies will likely focus on several key areas:

Fine-Tuning for Specificity: As seen in the development of sigma-1 receptor ligands, minor structural modifications can significantly impact binding affinity and selectivity. nih.govresearchgate.net Future work will involve using computational modeling and structure-activity relationship (SAR) studies to design derivatives with enhanced specificity for their biological targets, thereby minimizing off-target effects.

Improving Pharmacokinetic Properties: For therapeutic applications, next-generation design must consider the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. This includes modifying the spirocyclic core to enhance brain penetration for CNS targets or to improve metabolic stability for systemic treatments.

Multifunctional Compounds: The rigid spirocyclic scaffold is an ideal platform for creating multifunctional molecules. For example, a compound could be designed to include both a therapeutic agent and a fluorescent tag for simultaneous treatment and imaging (theranostics).

Expansion into Materials Science: A significant area for future exploration is the systematic integration of spirooxazadione units into polymers and other materials. youtube.com Designing derivatives with polymerizable groups could unlock a new class of materials with properties governed by the unique three-dimensional nature of the spirocyclic core.

The development of simple, cost-effective, and scalable synthetic routes will be crucial to realizing these future directions. mdpi.com As synthetic methodologies improve, researchers will be better equipped to produce diverse libraries of spirocyclic diones, accelerating the discovery of new lead compounds for both medicine and materials science.

Q & A

Basic Questions

Q. What are the key synthetic routes for 7-Oxa-9-azaspiro[4.5]decane-8,10-dione and its derivatives?

- Methodology :

- Schiff base condensation : React (4-dimethylamino-benzylidene)-(6-R-benzothiazol-2-yl)-amine or 2-[(6-R-benzothiazol-2-ylimino)-methyl]-phenol with 2-oxa-spiro[3.4]octane-1,3-dione in dry benzene under reflux (80°C, 3 hours). Recrystallize from anhydrous THF .

- Derivative synthesis : Treat the spiro compound with excess pyrrolidine in dry THF (65°C, 45 minutes) to cleave the lactone ring via acyl-oxygen cleavage, yielding open-chain amides .

Q. How is the structural characterization of 7-Oxa-9-azaspiro[4.5]decane-8,10-dione performed?

- Methodology :

- Elemental analysis : Confirm stoichiometry (e.g., C, H, N content) .

- Spectroscopy :

- IR : Identify benzylic C-H stretching (shifted to ~3100 cm⁻¹ due to electron-withdrawing groups) and imide carbonyl bands (~1722 cm⁻¹) .

- UV : Analyze conjugation effects in benzothiazole and aryl substituents .

- X-ray crystallography : Resolve crystal packing (e.g., C-H···O interactions) using single-crystal diffraction (Bruker SMART CCD) .

Q. What analytical techniques validate the purity and identity of synthesized derivatives?

- Methodology :

- HPLC : Confirm purity (>95%) using reverse-phase columns and UV detection .

- NMR/MS : Verify molecular structure via -NMR (e.g., cyclopentyl CH at δ 1.64–1.83 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of spirocyclic derivatives?

- Methodology :

- Catalyst screening : Use Cu[(CHCN)ClO] (0.05 mmol) with PhI(OAc) (2 mmol) in THF under N to achieve ~73% yield .

- Solvent effects : Compare benzene (reflux at 80°C) vs. THF (reflux at 65°C) for solubility and reaction efficiency .

- Factorial design : Systematically vary temperature, catalyst loading, and solvent ratios to identify optimal parameters .

Q. How to resolve contradictions in mechanistic pathways during ring-opening reactions?

- Methodology :

- Solubility testing : Acyl-oxygen cleavage products are insoluble in dilute HCl/HO, unlike alkyl-oxygen cleavage products (which form water-soluble amino acids) .

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to track intermediate formation .

Q. What strategies establish structure-activity relationships (SAR) for antitumor derivatives?

- Methodology :

- Derivative libraries : Synthesize analogs (e.g., 11a–11k) by substituting R-groups on benzothiazole or aryl moieties .

- Antiproliferative assays : Test compounds against cancer cell lines (e.g., MCF-7) using MTT assays; correlate substituent electronegativity with IC values .

Q. How to employ computational methods to predict electronic properties or binding affinities?

- Methodology :

- DFT calculations : Model HOMO-LUMO gaps to assess reactivity (e.g., electron-withdrawing groups lowering LUMO energy) .

- Docking simulations : Predict interactions with 5-HT receptors using crystal structures (PDB IDs) and AutoDock Vina .

Q. How to design experiments to assess neuropharmacological activity (e.g., 5-HT receptor modulation)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.